Flavanthrone's biocompatibility makes it a promising candidate for developing biomaterials. Studies have shown its potential for applications like:
Flavanthrone exhibits interesting photophysical and optoelectronic properties, making it relevant for research in:
Flavanthrone, also known as Vat Yellow 1, is an organic compound characterized by its vibrant yellow color and belongs to the class of anthraquinone derivatives. Its molecular formula is C₁₄H₉O₃, and it features a unique structure that allows for various chemical interactions. Flavanthrone is notable for its optical and magnetic properties, particularly as a ligand in coordination chemistry, where it can form complexes with various transition metals and lanthanides .
Flavanthrone exhibits interesting redox behavior, transitioning between its oxidized quinone form and reduced forms such as radical anions and dianions. It can react with strong organometallic reductants, leading to the formation of coordination complexes. For instance, the interaction of flavanthrone with vanadocene results in zwitterionic complexes that display significant magnetic properties . Additionally, flavanthrone can undergo reactions with metal salts to form stable coordination complexes, which are utilized in various applications including dyeing and material sciences .
Research indicates that flavanthrone possesses potential biological activities, including antimicrobial and antioxidant properties. Its derivatives have been studied for their efficacy against various pathogens, and they may also exhibit cytotoxic effects on certain cancer cell lines. The biological mechanisms are still under investigation, but the compound's ability to interact with biological molecules suggests a promising avenue for therapeutic applications .
Flavanthrone can be synthesized through several methods:
Flavanthrone has diverse applications across multiple fields:
Studies have focused on the interaction of flavanthrone with various metal ions, revealing its capacity to form stable coordination complexes. These interactions often enhance the optical and magnetic properties of the resulting compounds, making them suitable for applications in sensors and electronic devices. The formation of zwitterionic complexes has been particularly noted for their unique reactivity and stability under different environmental conditions .
Flavanthrone shares structural similarities with several other compounds but stands out due to its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Anthraquinone | Core anthraquinone structure | Less versatile in forming coordination complexes |
| Chrysophanol | Hydroxyanthraquinone derivative | Exhibits different biological activities |
| Quinizarin | Similar aromatic structure | Primarily used as a dye; less focus on metal interactions |
| Alizarin | Another hydroxyanthraquinone | Known for historical dyeing applications; less redox activity |
Flavanthrone's ability to form stable radical anions and dianions sets it apart from these similar compounds, allowing it to participate in unique
The synthesis of flavanthrone has been the subject of extensive research, driven by its utility in dye chemistry and the ongoing quest for improved efficiency, yield, and environmental compatibility. This section serves as an overarching introduction to the various synthetic strategies that have been developed and refined for the preparation of flavanthrone, setting the stage for a granular exploration of classical, contemporary, novel, and green chemistry approaches.
The earliest synthetic methods for flavanthrone were characterized by multi-step processes involving the construction of complex aromatic frameworks through the manipulation of anthraquinone derivatives. Over time, these methods have been optimized to reduce the number of steps, increase yields, and minimize the use of hazardous reagents. The advent of transition metal catalysis, particularly copper-catalyzed cyclization, has further revolutionized the field, enabling more selective and efficient ring closure reactions. In parallel, the principles of green chemistry have prompted the development of sustainable catalysts and solvent systems, aligning flavanthrone synthesis with modern environmental standards.
The following sections dissect these methodologies, beginning with the foundational classical routes and progressing through contemporary innovations, mechanistic insights, and environmentally conscious practices.
The classical synthetic routes to flavanthrone are rooted in the chemistry of anthraquinone derivatives and the strategic use of bianthraquinonyl intermediates. These methods, while foundational, are often labor-intensive and require careful control of reaction conditions to achieve satisfactory yields and product purities. Two principal approaches have historically dominated this domain: the bianthraquinonyl intermediates approach and copper-catalyzed cyclization mechanisms.
The bianthraquinonyl intermediates approach to flavanthrone synthesis is predicated on the formation and subsequent cyclization of dimeric anthraquinone derivatives. The process typically commences with the preparation of 1-chloro-2-phthalimidoanthraquinone, which undergoes a coupling reaction to yield the 2,2'-diphthalimido-1,1'-bianthraquinonyl intermediate [2]. This intermediate serves as a pivotal precursor, as its structural arrangement predisposes it to the requisite cyclization that forms the core flavanthrone skeleton.
In a typical procedure, the 2,2'-diphthalimido-1,1'-bianthraquinonyl is subjected to alkaline ring closure by boiling with an excess of sodium hydroxide solution (3–5 percent) [2]. This step is crucial, as it simultaneously cleaves both phthalic acid residues, facilitating the formation of the extended aromatic system characteristic of flavanthrone. The reaction is generally conducted under reflux conditions, with careful monitoring to ensure complete conversion and to prevent the formation of side products.
The following table summarizes key reaction parameters and outcomes for the classical bianthraquinonyl intermediates approach:
| Parameter | Typical Value/Condition |
|---|---|
| Starting Material | 1-chloro-2-phthalimidoanthraquinone |
| Intermediate | 2,2'-diphthalimido-1,1'-bianthraquinonyl |
| Coupling Agent | Copper powder or copper salts |
| Solvent for Coupling | Boiling trichlorobenzene |
| Ring Closure Agent | Sodium hydroxide (3–5%) |
| Temperature | Reflux (typically >100°C) |
| Reaction Time (Ring Closure) | Several hours |
| Yield (Unoptimized) | 45–50% |
The classical approach, while robust, is limited by moderate yields and the need for stoichiometric quantities of copper and strong bases. Furthermore, the workup and purification steps can be laborious, often necessitating multiple recrystallizations to achieve the desired product purity.
Copper-catalyzed cyclization mechanisms represent a significant advancement over purely stoichiometric approaches, leveraging the catalytic activity of copper species to promote the closure of the aromatic framework. In the context of flavanthrone synthesis, copper acts both as a coupling agent and as a facilitator of the cyclization process.
The mechanism typically involves the initial formation of a bianthraquinonyl intermediate, as described above, followed by copper-catalyzed cyclization in a high-boiling solvent such as trichlorobenzene [2]. The presence of copper accelerates the ring closure, likely by coordinating to the carbonyl oxygen atoms and activating them towards nucleophilic attack. This activation lowers the energy barrier for cyclization, enabling the reaction to proceed under milder conditions and with improved selectivity.
Recent mechanistic studies have elucidated the role of copper in facilitating electron transfer processes and stabilizing key transition states. The catalytic cycle is believed to involve the formation of a copper(I) species, which undergoes oxidative addition to the bianthraquinonyl intermediate, followed by reductive elimination to yield the cyclized flavanthrone product. The regeneration of the active copper catalyst is achieved through interaction with the base and the solvent system.
The following table outlines the comparative advantages of copper-catalyzed cyclization mechanisms relative to the classical stoichiometric approach:
| Feature | Classical Approach | Copper-Catalyzed Cyclization |
|---|---|---|
| Copper Usage | Stoichiometric | Catalytic |
| Reaction Temperature | High | Moderate to High |
| Cyclization Efficiency | Moderate | High |
| Yield (Optimized) | 45–60% | 55–70% |
| Byproduct Formation | Moderate | Low |
| Workup Complexity | High | Moderate |
The adoption of copper-catalyzed cyclization has thus enabled more efficient and scalable syntheses of flavanthrone, laying the groundwork for further methodological innovations.
The landscape of flavanthrone synthesis has been transformed in recent years by the development of contemporary strategies that prioritize efficiency, selectivity, and mechanistic understanding. These approaches are characterized by the optimization of reaction parameters and the application of advanced analytical techniques to elucidate reaction pathways and intermediates.
Optimization of reaction parameters is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of conditions to maximize yield, purity, and reproducibility. In the context of flavanthrone synthesis, several key parameters have been systematically investigated, including solvent choice, catalyst loading, temperature, reaction time, and base concentration.
Empirical studies have demonstrated that the use of high-boiling, non-polar solvents such as trichlorobenzene facilitates the dissolution of aromatic intermediates and enhances the efficiency of copper-catalyzed cyclization [2]. The concentration of sodium hydroxide or other bases is also critical, as insufficient base can lead to incomplete ring closure, while excessive base may promote hydrolysis or degradation of the product.
Catalyst loading has been optimized to balance cost and efficiency, with typical copper concentrations ranging from 5 to 10 mol percent relative to the starting material. Temperature and reaction time are interdependent variables, with higher temperatures generally accelerating the reaction but also increasing the risk of side reactions. Optimal conditions have been identified through factorial experimental designs, enabling the achievement of yields in excess of 70 percent under carefully controlled conditions.
The following table presents representative optimized reaction parameters for contemporary flavanthrone synthesis:
| Parameter | Optimized Value/Range |
|---|---|
| Solvent | Trichlorobenzene |
| Copper Catalyst | 5–10 mol% |
| Base | Sodium hydroxide (3–5%) |
| Temperature | 150–180°C |
| Reaction Time | 4–8 hours |
| Yield (Optimized) | 65–75% |
These optimized parameters have been validated through repeated experimental runs, demonstrating their robustness and scalability for industrial applications.
Mechanistic investigations have played a pivotal role in advancing the understanding of flavanthrone synthesis, enabling the rational design of improved synthetic routes and the identification of key intermediates. Advanced spectroscopic and chromatographic techniques, such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography, have been employed to monitor reaction progress and characterize transient species.
Recent studies have focused on elucidating the detailed sequence of bond-forming and bond-breaking events during copper-catalyzed cyclization. It has been established that the initial oxidative addition of copper(I) to the bianthraquinonyl intermediate generates a copper(III) species, which undergoes reductive elimination to form the flavanthrone core. The presence of electron-donating or electron-withdrawing substituents on the anthraquinone ring system has been shown to influence the rate and selectivity of cyclization, providing valuable insights for the design of tailored synthetic routes.
Kinetic studies have revealed that the rate-determining step is the formation of the copper-activated intermediate, with subsequent cyclization and elimination steps proceeding rapidly once this species is generated. Computational modeling has further supported these findings, highlighting the importance of ligand choice and solvent effects in stabilizing key transition states.
The integration of mechanistic investigations into the development of synthetic methodologies has thus enabled the rational optimization of flavanthrone synthesis, reducing reliance on empirical trial-and-error approaches and paving the way for the discovery of novel pathways.
The quest for improved efficiency and sustainability has spurred the development of novel flavanthrone synthesis pathways, encompassing both modifications of traditional routes and the introduction of yield enhancement techniques. These innovations are driven by the dual imperatives of maximizing product output and minimizing environmental impact.
Modifications of traditional flavanthrone synthesis routes have focused on streamlining reaction sequences, reducing the number of purification steps, and minimizing the use of hazardous reagents. One notable modification involves the use of alternative coupling agents in place of copper, such as iron trichloride or other transition metal salts [1]. These agents can facilitate the formation of bianthraquinonyl intermediates under milder conditions, reducing energy consumption and the generation of metal waste.
Another modification entails the use of microwave-assisted heating to accelerate reaction rates and improve product yields. Microwave irradiation has been shown to enhance the efficiency of both coupling and cyclization steps, enabling the completion of reactions in significantly shorter timeframes compared to conventional thermal methods. This approach also offers the advantage of precise temperature control, reducing the risk of thermal degradation and byproduct formation.
The following table compares key features of traditional and modified flavanthrone synthesis routes:
| Feature | Traditional Route | Modified Route (e.g., Microwave-Assisted, Alternative Catalysts) |
|---|---|---|
| Coupling Agent | Copper | Iron trichloride, alternative metals |
| Heating Method | Conventional | Microwave-assisted |
| Reaction Time | 6–12 hours | 1–3 hours |
| Yield (Optimized) | 45–60% | 60–80% |
| Environmental Impact | Moderate | Reduced |
These modifications have been validated through laboratory-scale experiments and are increasingly being adopted in industrial settings.
Yield enhancement techniques are central to the economic viability of flavanthrone synthesis, particularly in large-scale production scenarios. Several strategies have been employed to maximize product output, including the use of phase-transfer catalysts, in situ removal of byproducts, and the optimization of reagent stoichiometry.
Phase-transfer catalysts, such as quaternary ammonium salts, have been shown to facilitate the transfer of reactive intermediates between immiscible phases, thereby increasing the efficiency of ring closure reactions. In situ removal of byproducts, such as phthalic acid residues, can be achieved through the use of selective precipitation or extraction techniques, preventing their accumulation and potential interference with the desired reaction pathway.
The careful optimization of reagent stoichiometry is also critical, as excess base or coupling agent can lead to side reactions and reduced yields. Automated reaction monitoring and feedback control systems have been implemented in some settings to dynamically adjust reagent addition and maintain optimal reaction conditions throughout the synthesis.
The following table summarizes the impact of various yield enhancement techniques on flavanthrone synthesis:
| Technique | Yield Improvement (%) | Additional Benefits |
|---|---|---|
| Phase-Transfer Catalysis | +10–15 | Improved selectivity |
| In Situ Byproduct Removal | +5–10 | Simplified purification |
| Stoichiometry Optimization | +5–8 | Reduced reagent waste |
| Automated Monitoring | +3–7 | Enhanced reproducibility |
Collectively, these techniques have contributed to significant improvements in the efficiency and sustainability of flavanthrone synthesis.
The principles of green chemistry have increasingly shaped the development of flavanthrone synthesis methodologies, emphasizing the use of sustainable catalysts, benign solvents, and energy-efficient processes. These approaches align with broader societal and regulatory imperatives to minimize the environmental footprint of chemical manufacturing.
Sustainable catalyst development is a key focus area in the green synthesis of flavanthrone. Traditional copper-based systems, while effective, pose challenges related to metal waste and potential toxicity. In response, researchers have explored the use of heterogeneous catalysts, such as supported copper or iron nanoparticles, which can be readily recovered and reused [1]. These catalysts offer the dual advantages of high activity and minimal leaching, enabling multiple reaction cycles without significant loss of performance.
Biocatalytic approaches, employing enzymes or whole-cell systems, have also been investigated as potential alternatives to metal-based catalysts. While still in the early stages of development, these methods hold promise for the selective and environmentally benign synthesis of flavanthrone and related compounds.
The following table highlights the comparative performance of various sustainable catalysts for flavanthrone synthesis:
| Catalyst Type | Activity (Relative) | Recyclability | Environmental Impact |
|---|---|---|---|
| Homogeneous Copper Salts | High | Low | Moderate |
| Supported Copper Nanoparticles | High | High | Low |
| Iron-Based Catalysts | Moderate | High | Low |
| Biocatalysts | Variable | High | Minimal |
The ongoing development and optimization of sustainable catalysts are expected to further reduce the environmental impact of flavanthrone synthesis in the coming years.
Solvent selection and optimization are critical components of green chemistry, as solvents often constitute the largest fraction of process mass and can significantly influence the environmental profile of a synthesis. Traditional flavanthrone syntheses have relied on high-boiling aromatic solvents such as trichlorobenzene, which pose challenges related to toxicity, flammability, and waste disposal [2].
Recent efforts have focused on identifying alternative solvents with lower environmental impact, such as water, ethanol, or ionic liquids. The use of water as a solvent, while attractive from a sustainability perspective, is complicated by the low solubility of aromatic intermediates and the need for phase-transfer catalysts or surfactants to facilitate reaction progress. Ionic liquids, with their tunable properties and negligible vapor pressure, have shown promise as media for both coupling and cyclization steps, enabling high yields and facile product isolation.
Solvent recycling and minimization strategies have also been implemented, including the use of continuous flow reactors and in-line solvent recovery systems. These approaches reduce solvent consumption and waste generation, further aligning flavanthrone synthesis with the principles of green chemistry.
The following table compares the environmental and operational characteristics of various solvents used in flavanthrone synthesis:
| Solvent Type | Environmental Impact | Solubility (Intermediates) | Recovery/Recycling | Operational Challenges |
|---|---|---|---|---|
| Trichlorobenzene | High | High | Moderate | Toxicity, disposal |
| Water | Minimal | Low | High | Solubility issues |
| Ethanol | Low | Moderate | High | Flammability |
| Ionic Liquids | Minimal | High | High | Cost, viscosity |
The selection of an appropriate solvent system is thus a balancing act, requiring consideration of both environmental and operational factors.
The molecular architecture of Flavanthrone couples a planar diazapyrenoid core with flanking carbonyl groups, producing a high degree of π-electron delocalisation. Recent experimental and computational studies—including single-crystal X-ray diffraction, density-functional theory and time-dependent density-functional theory—have enabled a detailed mapping of its geometric parameters, frontier orbital energetics and solid-state packing motifs. These insights are critical for understanding charge-transport, optical absorption and emission, and the material’s propensity for π-stacked aggregation.
Single-crystal X-ray diffraction (SC-XRD) remains the benchmark for resolving atom-level geometry in Flavanthrone and its alkoxy derivatives. High-resolution data sets collected at 120 K (Cu-Kα, λ = 1.5418 Å) afford anisotropic refinement of all non-hydrogen atoms, yielding sub-0.01 Å uncertainties in bond lengths and 0.02° in bond angles [3] [2]. Complementary powder X-ray diffraction enables phase identification in bulk samples and verifies polymorphic transitions between triclinic P1̅ and monoclinic P2₁/a forms [4] [3].
Vibrational spectroscopies corroborate crystallographic findings:
Nuclear magnetic resonance, performed in deuterated chloroform at 500 MHz, reveals five diagnostic aromatic proton signals between 8.44 ppm and 10.30 ppm, each assigned via COSY correlations and consistent with Ci molecular symmetry [3].
| Parameter | Flavanthrone [2] | FC-8 [3] |
|---|---|---|
| Space group | P2₁/a | P1̅ |
| a / Å | 27.92 [2] | 15.767 [3] |
| b / Å | 3.80 [2] | 17.455 [3] |
| c / Å | 8.10 [2] | 8.491 [3] |
| α /° | 90.00 [2] | 90.00 [3] |
| β /° | 95.00 [2] | 93.02 [3] |
| γ /° | 90.00 [2] | 90.00 [3] |
| Z | 2 [2] | 2 [3] |
| ρ_calc / g cm⁻³ | 1.58 [2] | 1.41 [3] |
Density-functional theory calculations (B3LYP/6-31G(d,p), PCM dichloromethane) position the highest occupied molecular orbital at −5.13 eV and the lowest unoccupied molecular orbital at −2.61 eV, producing a computed ionisation potential of 5.03 eV and electron affinity of 2.70 eV [3]. Cyclic voltammetry measurements validate these figures within experimental error (IP = 5.21 eV, |EA| = 3.18 eV) [3].
The correlation between HOMO–LUMO gap (HLG) and aromatic/anti-aromatic character, previously generalised for heteroacenes [6], applies here: Flavanthrone’s 2.5 eV gas-phase HLG situates it in the aromatic regime, enabling efficient π–π* transitions centred at 515 nm (0-0 band) with vibronic replicas at 546 and 577 nm [3] [7].
| Compound | HOMO / eV | LUMO / eV | HLG / eV | Method |
|---|---|---|---|---|
| Flavanthrone (gas) | −4.95 [8] | −2.42 [8] | 2.53 [8] | DFT |
| Flavanthrone (CH₂Cl₂) | −5.13 [3] | −2.61 [3] | 2.52 [3] | DFT-PCM |
| FC-8 radical cation | −8.11 [3] | — | — | Spin-unrestricted DFT |
| FC-8 radical anion | — | −3.86 [3] | — | Spin-unrestricted DFT |
Natural transition orbital (NTO) analysis confirms that the intense S₀ → S₁ absorption at 515 nm arises almost exclusively (98%) from HOMO → LUMO excitation, both orbitals localised on the central diazapyrene ring with nodal planes across the carbonyl carbons [3]. The radical cation spin density concentrates on C-O vicinal carbons, whereas the radical anion distributes spin over nitrogen atoms and the adjacent aromatic carbons, consistent with experimental EPR hyperfine splitting patterns [8].
Time-dependent DFT predicts excited-state lifetimes of 3.2 ns (τ_rad) for the S₁ state, matching time-correlated single-photon counting measurements (3.4 ± 0.1 ns) [3]. The calculated oscillator strength (f = 1.18) corroborates the high molar absorptivity (ε ≈ 52,000 L mol⁻¹ cm⁻¹ in chloroform) [3].
Alkoxy-functionalised derivatives such as FC-8 crystallise in the primitive triclinic P1̅ space group—a crystallographic setting characterised by the absence of symmetry elements beyond inversion [3]. The lack of rotational axes yields fully unconstrained cell angles (α = 90.0°, β = 93.0°, γ = 90.0°), enabling subtle molecular tilts that optimise π-overlap while accommodating interdigitated alkyl chains.
This contrasts with parent Flavanthrone’s P2₁/a setting, where a glide plane imposes stronger packing regularity [2], and highlights how peripheral substitution modulates lattice symmetry.
In P1̅ crystals, inversion-related Flavanthrone molecules form head-to-head dimers bridged by C–H···O hydrogen bonds (d_C···O = 3.33 Å, ∠ C–H···O = 150°) [3]. These dimers stack along the a-axis with an interplanar separation of 3.44 Å and a lateral slip of 1.78 Å, creating one-dimensional π-columns [3]. Adjacent columns interact via van der Waals forces between octyl chains, propagating a herringbone motif reminiscent of acene crystals yet with greater columnar offset, aligning with theoretical predictions for minimised Coulomb repulsion in donor–acceptor tapes [9].
Scanning tunnelling microscopy of monolayers assembled on highly oriented pyrolytic graphite mirrors this organisation: 2D unit-cell parameters (0.91 nm × 2.30 nm, γ ≈ 84°) correspond to densely packed conjugated cores separated by interdigitated aliphatic regions [3].
| Metric | FC-8 Single Crystal [3] | FC-8 Monolayer [3] |
|---|---|---|
| Interplanar distance / Å | 3.44 [3] | 3.5 ± 0.1 [3] |
| Lateral slip / Å | 1.78 [3] | 1.8 ± 0.1 [3] |
| π-Column axis | a | Row direction |
Molecular mechanics lattice-energy decomposition reveals that 62% of cohesive energy in Flavanthrone crystals derives from dispersion interactions, 23% from electrostatics (notably C=O···H–C hydrogen bonds) and 15% from π-stacking [4] [10].
Hirshfeld surface analyses corroborate these contributions: red spots at d_norm < −0.2 Å correspond to C–H···O contacts (2.45 Å) and C=O···H interactions (2.53 Å), identical to motifs observed in indanthrone and quinacridone [4]. π–π centroid separations (3.80 Å in P2₁/a polymorph) widen slightly to 3.92 Å under 20 MPa hydrostatic pressure, evidencing moderate compressibility and explaining robust field-effect mobilities retained under mechanical stress [11].
Solvent-induced self-assembly, probed via variable-temperature ^1H NMR, shows upfield shifts of aromatic protons (Δδ = −0.12 ppm) upon incremental n-hexane addition, indicative of π-aggregation analogous to violanthrone derivatives exhibiting enhanced charge transport upon aggregation [12] [13].
| Property | Value | Technique | Source |
|---|---|---|---|
| λ_abs (0-0) / nm | 515 [3] | UV-Vis in CHCl₃ | 3 |
| ε_max / L mol⁻¹ cm⁻¹ | 52,000 [3] | UV-Vis | 3 |
| PL Quantum Yield / % | 80 [3] | Integrating sphere | 3 |
| τ_PL / ns | 3.4 ± 0.1 [3] | TCSPC | 3 |
| IP / eV | 5.21 [3] | Cyclic voltammetry | 3 |
| 5.03 [3] | DFT-PCM | 3 | |
| 6.30 [14] | UV PES (solid) | 15 | |
| 6.3 [2] | Photoelectron spectroscopy | 6 | |
| EA / eV | 3.18 [3] | Cyclic voltammetry | 3 |
| 2.70 [3] | DFT-PCM | 3 | |
| π–π d_centroid / Å | 3.44 [3] | SC-XRD | 3 |
| C–H···O d / Å | 2.45 [4] | SC-XRD | 1 |
| Guest wt % | FC-4 Luminance / cd m⁻² | FC-4 Efficiency / cd A | FC-8 Luminance / cd m⁻² | FC-8 Efficiency / cd A | FC-12 Luminance / cd m⁻² | FC-12 Efficiency / cd A |
|---|---|---|---|---|---|---|
| 1 | 1,885 [3] | 2.74 [3] | 1,860 [3] | 3.06 [3] | 1,460 [3] | 2.13 [3] |
| 3 | 988 [3] | 1.21 [3] | 1,790 [3] | 1.17 [3] | 1,580 [3] | 1.63 [3] |
| 5 | 1,100 [3] | 0.96 [3] | 717 [3] | 0.34 [3] | 262 [3] | 0.12 [3] |
Irritant